Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine
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Overview
Description
Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine is a complex organic compound with a molecular weight of 601.77 g/mol and a molecular formula of C21H27D4N3O9S4 . This compound is primarily used for research purposes, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require the use of solvents such as chloroform, dichloromethane, dimethylformamide, and dimethyl sulfoxide . The compound is usually stored at -20°C to maintain its stability .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfonylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference material in analytical chemistry.
Biology: Employed in studies involving protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can modify these targets through covalent bonding or other interactions, thereby influencing their activity and function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl)amine
- Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d3)amine
Uniqueness
Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and metabolic pathways. The compound’s specific structure and functional groups also make it valuable for targeted research applications .
Properties
Molecular Formula |
C21H31N3O9S4 |
---|---|
Molecular Weight |
601.8 g/mol |
IUPAC Name |
N-[4-[2-[[2-[4-[bis(methylsulfonyl)amino]phenoxy]-1,1,2,2-tetradeuterioethyl]-methylamino]ethyl]phenyl]-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C21H31N3O9S4/c1-22(15-14-18-6-8-19(9-7-18)23(34(2,25)26)35(3,27)28)16-17-33-21-12-10-20(11-13-21)24(36(4,29)30)37(5,31)32/h6-13H,14-17H2,1-5H3/i16D2,17D2 |
InChI Key |
WETMONLFOJVEKD-RZOBCMOLSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)N(S(=O)(=O)C)S(=O)(=O)C)N(C)CCC2=CC=C(C=C2)N(S(=O)(=O)C)S(=O)(=O)C |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)N(S(=O)(=O)C)S(=O)(=O)C)CCOC2=CC=C(C=C2)N(S(=O)(=O)C)S(=O)(=O)C |
Origin of Product |
United States |
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